Bis-PEG4-NHS ester

Übersicht

Beschreibung

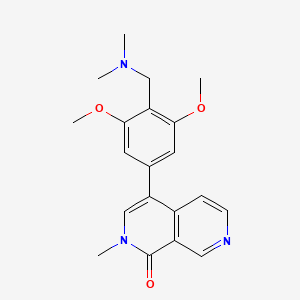

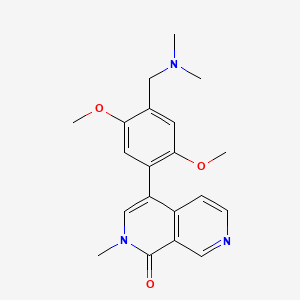

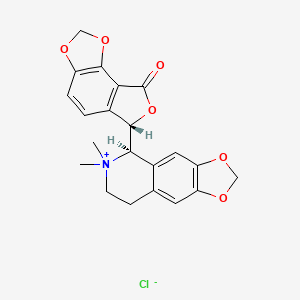

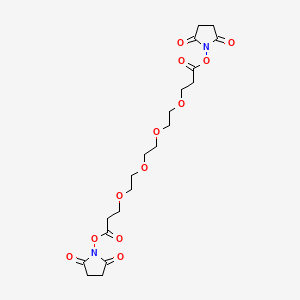

Bis-PEG4-NHS ester is a polyethylene glycol (PEG) linker containing two N-hydroxysuccinimide (NHS) ester groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable reagent in bioconjugation and labeling applications. The NHS ester groups react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Wirkmechanismus

Target of Action

The primary targets of Bis-PEG4-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are abundant in biological systems and play crucial roles in various biochemical processes.

Mode of Action

This compound contains two NHS ester groups, which readily react with primary amines to form a stable amide bond . This reaction, known as acylation, is favored at near-neutral pH (7-9) and with concentrated protein solutions .

Biochemical Pathways

The reaction between this compound and primary amines does not directly affect any specific biochemical pathways. Instead, it modifies the target molecules, potentially altering their properties and interactions. For instance, the hydrophilic polyethylene glycol (PEG) spacer in this compound increases the solubility of the labeled molecules in aqueous media .

Pharmacokinetics

The hydrophilic peg spacer is known to increase the solubility of the compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound’s action is the labeling of primary amines in target molecules. This labeling can be used for various research purposes, such as tracking the distribution of the labeled molecules in biological systems . The hydrophilic PEG spacer arm imparts water solubility that is transferred to the labeled molecule .

Biochemische Analyse

Biochemical Properties

Bis-PEG4-NHS ester plays a significant role in biochemical reactions due to its ability to label primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The NHS ester groups at either end of the PEG spacer react specifically and efficiently with primary amino groups at pH 7-9 to form stable amide bonds .

Cellular Effects

The hydrophilic PEG spacer in this compound increases solubility in aqueous media This property allows it to interact with various types of cells and cellular processes

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with primary amines present in biomolecules . The NHS ester groups react with these amines to form stable amide bonds . This reaction is the basis for its use in labeling proteins and other amine-containing molecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis-PEG4-NHS ester typically involves the reaction of PEG with NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dichloromethane (DCM) under inert conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques like column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Bis-PEG4-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester groups react with primary amines to form stable amide bonds .

Common Reagents and Conditions

Reagents: Primary amines, DCC, NHS

Conditions: Anhydrous organic solvents (e.g., DCM), inert atmosphere, room temperature to slightly elevated temperatures.

Major Products

The major product of the reaction between this compound and primary amines is a PEGylated amide. This product is highly stable and retains the hydrophilic properties of the PEG spacer .

Wissenschaftliche Forschungsanwendungen

Bis-PEG4-NHS ester is widely used in various scientific research fields:

Chemistry: Used as a crosslinker in the synthesis of polymers and hydrogels.

Biology: Employed in the labeling of proteins and nucleotides for imaging and tracking studies.

Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.

Industry: Applied in the production of biocompatible materials and surface modifications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bis-PEG2-NHS ester

- Bis-PEG8-NHS ester

- Bis-PEG12-NHS ester

Uniqueness

Bis-PEG4-NHS ester is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for applications requiring high solubility and minimal steric hindrance .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O12/c23-15-1-2-16(24)21(15)33-19(27)5-7-29-9-11-31-13-14-32-12-10-30-8-6-20(28)34-22-17(25)3-4-18(22)26/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLKLYYHZOLCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001134949 | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314378-11-4 | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1,16-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001134949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.